molecular formula C11H9NO B3114595 3-Oxo-1-phenylcyclobutane-1-carbonitrile CAS No. 202737-51-7

3-Oxo-1-phenylcyclobutane-1-carbonitrile

Cat. No.: B3114595
CAS No.: 202737-51-7
M. Wt: 171.19 g/mol
InChI Key: KGKZWWPKRDPAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-1-phenylcyclobutane-1-carbonitrile is a high-purity chemical compound supplied for research and development purposes. This compound is classified as an Organic Building Block, a category of chemicals crucial for constructing more complex molecular structures in various research fields . The compound has the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . Its structure is defined by the SMILES notation C1C(=O)CC1(C#N)C2=CC=CC=C2 and the CAS Registry Number 202737-51-7 . As a specialized cyclobutane derivative, it serves as a versatile synthon in organic synthesis. The presence of both a carbonyl (oxo) group and a nitrile (carbonitrile) group on the strained four-membered cyclobutane ring, which is also substituted with a phenyl group, makes it a valuable precursor for developing pharmaceuticals, agrochemicals, and new materials. Researchers utilize this compound to explore novel chemical spaces and synthesize diverse molecular architectures. Its structure is particularly valued for studying ring-opening reactions, cycloadditions, and other transformations where the strain and functional group arrangement of the cyclobutane core can lead to unique reactivity . Handling and Storage: For optimal stability, this product should be stored under an inert atmosphere at room temperature . Please consult the Safety Data Sheet (SDS) for comprehensive handling, hazard, and precautionary information prior to use. Notice: This product is intended for research and development use only. It is strictly not for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1-phenylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZWWPKRDPAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Conformational Analysis of 3 Oxo 1 Phenylcyclobutane 1 Carbonitrile

Conformational Dynamics of the Cyclobutane (B1203170) Ring

Puckered Conformations and Inherent Ring Strain (Angular and Torsional Strain)

The stability of the puckered conformation of cyclobutane is a compromise between minimizing two primary types of strain:

Angular Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. libretexts.org In the puckered form of cyclobutane, the C-C-C bond angles are about 88°, resulting in significant angle strain, though less than that in the 60° angles of cyclopropane (B1198618). libretexts.orglibretexts.org

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. quizlet.com A planar cyclobutane would have maximum torsional strain. masterorganicchemistry.com The puckered conformation alleviates this by slightly staggering the C-H bonds on neighboring carbons, although some torsional strain remains. libretexts.orglibretexts.org

The energy difference between the planar and puckered states of many cyclobutane derivatives is often small, typically less than 1 kcal/mol. ic.ac.uk For 3-Oxo-1-phenylcyclobutane-1-carbonitrile, the puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered conformations. The presence of the sp²-hybridized carbonyl carbon at the 3-position and the bulky phenyl and cyano groups at the 1-position influences the specific geometry and energy barrier of this ring-flipping process.

Type of StrainDescriptionConsequence in Cyclobutane
Angular Strain Strain due to deviation from ideal bond angles (109.5° for sp³ carbons). libretexts.orgC-C-C bond angles are compressed to ~88° in the puckered form, causing significant strain. libretexts.org
Torsional Strain Strain due to eclipsing interactions between bonds on adjacent atoms. quizlet.comA planar conformation would have fully eclipsed bonds; puckering reduces this by staggering the bonds. masterorganicchemistry.comlumenlearning.com

Cis/Trans Stereoisomerism in Substituted Cyclobutanes

The reduced rotational freedom around the carbon-carbon bonds in a cyclic structure allows for the existence of stereoisomers in substituted cycloalkanes. openstax.org When a cyclobutane ring is substituted at two different carbon atoms, the substituents can be located on the same face of the ring or on opposite faces. libretexts.org

Cis Isomer: The substituents are on the same side of the ring. fiveable.me

Trans Isomer: The substituents are on opposite sides of the ring. fiveable.me

These isomers, known as cis-trans isomers or geometric isomers, are distinct compounds that cannot be interconverted by bond rotation; breaking and reforming bonds is required. openstax.orgyoutube.com For example, in a 1,3-disubstituted cyclobutane, the two substituents can both point "up" (cis) or one can point "up" while the other points "down" (trans). youtube.com The spatial orientation is often depicted using wedge-shaped bonds for substituents above the ring's average plane and dashed lines for those below it. openstax.orglibretexts.org

In the specific case of this compound, cis/trans isomerism is not possible as both the phenyl and cyano groups are attached to the same carbon atom (C1). However, if the molecule were to be further substituted, for instance, by adding a methyl group at the 2-position, two diastereomers would be possible: cis-2-methyl-3-oxo-1-phenylcyclobutane-1-carbonitrile and trans-2-methyl-3-oxo-1-phenylcyclobutane-1-carbonitrile, depending on the relationship between the methyl group and the substituents at C1.

Isomer TypeSubstituent OrientationExample (Hypothetical)
Cis On the same face of the cyclobutane ring. libretexts.orgcis-1,3-dimethylcyclobutane
Trans On opposite faces of the cyclobutane ring. libretexts.orgtrans-1,3-dimethylcyclobutane

Mechanistic Models for Stereochemical Outcomes: Felkin-Anh Model in Nucleophilic Additions to Cyclobutanones

Nucleophilic addition to the carbonyl group of a cyclobutanone (B123998), such as this compound, can create a new stereocenter at the carbonyl carbon (C3). libretexts.org The stereochemical outcome of such a reaction, meaning which diastereomer is preferentially formed, can often be predicted using the Felkin-Anh model. chemistnotes.comwikipedia.org This model analyzes the steric interactions in the transition state to determine the most favorable pathway for the incoming nucleophile. openochem.org

The model considers the chiral center adjacent (alpha) to the carbonyl group, which in this case is C1, bearing the phenyl, cyano, and two ring carbons as substituents. The key principles are:

Substituent Arrangement: The groups on the alpha-carbon (C1) arrange themselves around the carbonyl group to minimize steric strain. The largest group (L) orients itself perpendicular to the plane of the carbonyl C=O bond. chemistnotes.comopenochem.org

Nucleophile Trajectory: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather at an angle of approximately 107°, known as the Bürgi-Dunitz trajectory. openochem.orguwindsor.ca

Preferred Attack: The nucleophile preferentially attacks from the face opposite the largest group (L) and closer to the smallest group (S), avoiding steric clash with both the large (L) and medium (M) groups. openochem.orguwindsor.ca

For this compound, the alpha-carbon (C1) is attached to a phenyl group, a cyano group, and the C2 and C4 atoms of the cyclobutane ring. Assuming the phenyl group is the largest (L) and the cyano group is the medium (M) substituent, the nucleophile would approach the carbonyl at C3 along the Bürgi-Dunitz trajectory from the side of the ring that is less sterically hindered by the large phenyl group. This leads to the preferential formation of one diastereomer of the resulting cyclobutanol (B46151). The rigidity of the cyclobutane ring itself is a critical factor that influences the relative positioning of the substituents and thus the stereochemical outcome. uwindsor.ca

Model ComponentDescriptionApplication to this compound
Chiral Center The stereocenter alpha to the carbonyl group.C1, substituted with Phenyl (L), Cyano (M), and ring carbons.
Bürgi-Dunitz Trajectory The preferred angle of attack for a nucleophile on a carbonyl (~107°). openochem.orguwindsor.caThe nucleophile approaches the C3 carbonyl carbon at this specific angle.
Transition State The arrangement of atoms at the highest energy point of the reaction.The large phenyl group is positioned to minimize steric hindrance with the incoming nucleophile.
Predicted Outcome The major diastereomer formed.The nucleophile adds to the face of the carbonyl that avoids steric clash with the phenyl group, leading to a predictable stereoisomer of the alcohol product.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Cyclobutanone (B123998) Systems

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding molecular structure and properties from first principles. For cyclobutanone derivatives, these methods elucidate the consequences of the strained four-membered ring on geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure analysis of organic molecules. acs.orgmdpi.com This approach calculates the total energy of a molecule based on its electron density, offering a balance of computational cost and accuracy. mdpi.com For cyclobutanone systems, DFT methods are used to find the minimum energy conformation, predicting bond lengths, bond angles, and dihedral angles. arxiv.orgresearchgate.net

The geometry optimization process begins with an initial molecular structure and iteratively adjusts the atomic coordinates to find a lower energy state until a stationary point on the potential energy surface is reached. mdpi.com Various functionals, such as B3LYP or M06-2X, are paired with basis sets (e.g., 6-31G*, 6-311++G**) to define the level of theory. acs.orgyoutube.com The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. youtube.comaip.org For cyclobutanone, calculations have shown that the four-membered ring is not planar but adopts a "puckered" conformation to alleviate some torsional strain. libretexts.org This puckering is a key structural feature that influences the molecule's reactivity.

The table below summarizes common DFT functionals and basis sets used for such calculations.

ComponentExamplesPurpose in Calculation
Functional B3LYP, M06-2X, PBE0Approximates the exchange-correlation energy, a key component of the total electronic energy. The choice affects the accuracy of energy and geometry predictions. acs.org
Basis Set STO-3G, 6-31G*, cc-pVTZA set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally yield more accurate results at a higher computational cost. mdpi.comyoutube.com
Correction Term D3 (Grimme)Accounts for dispersion forces (van der Waals interactions), which are often poorly described by standard DFT functionals but can be important for conformational analysis. acs.org

A key application of quantum chemical calculations is the prediction of thermochemical properties, such as the heat of formation (ΔfH°). These values are critical for assessing the relative stability of molecules and understanding the energy changes that occur during chemical reactions. The stability of cyclobutane (B1203170) derivatives is heavily influenced by ring strain, which is the excess energy arising from non-ideal bond angles (angle strain) and eclipsed conformations of adjacent bonds (torsional strain). masterorganicchemistry.commasterorganicchemistry.com

Computational methods can predict the strain energy by comparing the calculated heat of formation of the cyclic compound to that of a hypothetical, strain-free reference compound. For the parent cyclobutane, the experimentally determined strain energy is approximately 26.3 kcal/mol. Theoretical calculations using methods like G3B3 have been employed to compute the heats of formation for various small cycloalkanes, showing good agreement with experimental data. researchgate.net Such calculations would be essential to quantify the stability of a substituted system like 3-Oxo-1-phenylcyclobutane-1-carbonitrile, taking into account the electronic effects of the phenyl and nitrile groups on the ring strain.

The following table presents experimental and calculated heats of formation and strain energies for several small cycloalkanes, illustrating the significant strain in four-membered rings.

CycloalkaneHeat of Formation (ΔfH° gas, kcal/mol)Strain Energy (kcal/mol)
Cyclopropane (B1198618)12.727.5
Cyclobutane6.626.3
Cyclopentane-18.36.3
Cyclohexane-29.50.0
Data sourced from reference .

Analysis of the electron density distribution provides profound insights into the nature of chemical bonds and the electronic structure of a molecule. Following a DFT calculation, the resulting electron density can be analyzed to understand charge distribution, bond polarity, and regions of high or low electron concentration. This is particularly relevant for this compound, which contains a polar carbonyl group, a cyano group, and an aromatic phenyl ring.

Computational studies on cyclobutanone reveal a heightened electrophilicity at the carbonyl carbon atom, a direct consequence of the ring strain and the electronegativity of the oxygen atom. ucl.ac.uk The analysis can also reveal the nature of the C-C bonds within the strained ring, which are known to be weaker than those in acyclic alkanes. masterorganicchemistry.com Electron diffraction studies, complemented by quantum chemical calculations, have been used to precisely determine the molecular structure and electron distribution in the parent cyclobutanone molecule. acs.org These theoretical approaches can map out electrostatic potential surfaces, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting reactivity.

Mechanistic Insights from Computational Studies

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping potential energy surfaces, locating transition states, and calculating reaction barriers, these studies can explain observed stereoselectivities and rationalize complex reaction pathways.

Torsional strain plays a critical role in controlling the stereoselectivity of reactions involving cyclic systems. nih.gov In cyclobutane, the puckered conformation minimizes but does not eliminate the eclipsing interactions between adjacent C-H bonds. libretexts.org When a reaction occurs, the geometry of the transition state can either increase or decrease this strain. Computational studies can model the transition states for different reaction pathways (e.g., attack from different faces of the ring) and determine their relative energies.

The pathway with the lower energy transition state is favored, and the energy difference often correlates directly with the observed product ratio. Torsional effects have been shown to be the stereocontrolling element in various cycloadditions and electrophilic additions to cyclic alkenes. nih.gov For a substituted cyclobutanone, computational analysis would be used to predict how substituents influence the puckering of the ring and how this, in turn, directs incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome.

Computational studies are frequently used to map out entire reaction pathways, identifying intermediates and the transition states that connect them. researchgate.net This is particularly useful for understanding photochemical reactions of cyclobutanone, which can proceed through various channels such as decarbonylation (loss of carbon monoxide) or ring expansion. researchgate.net Theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have been used to study the excited-state potential energy surfaces of cyclobutanone to explain how it fragments upon photoexcitation. researchgate.net

Furthermore, by calculating the energy barriers (activation energies) for each step, it is possible to predict the kinetic parameters of a reaction. doi.org Methods like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to compute rate constants from the computationally derived potential energy surface. researchgate.netacs.org For a complex molecule like this compound, this approach could be used to predict the most likely thermal or photochemical decomposition pathways and estimate their reaction rates, providing a detailed, molecular-level understanding of its chemical behavior. doi.org

Investigation of Keto-Enol Equilibria and Substituent Effects on Cyclobutanone Stability

Computational chemistry provides a powerful lens for investigating the tautomeric equilibria and thermodynamic stability of cyclic ketones such as this compound. While specific theoretical studies on this exact molecule are not extensively documented in the surveyed literature, valuable insights can be drawn from computational analyses of substituted cyclobutanones and related keto-enol systems. These studies help elucidate the intrinsic factors governing the stability of the cyclobutanone ring and the position of its keto-enol equilibrium.

General Findings from Theoretical Studies

Quantum chemical calculations, such as those using MINDO-Forces and Density Functional Theory (DFT), have been employed to explore the keto-enol tautomerism in cyclobutanone and its derivatives. znaturforsch.comznaturforsch.comorientjchem.org A general finding is that for unsubstituted cyclobutanone, the keto form is thermodynamically more stable than its corresponding enol counterpart. znaturforsch.comznaturforsch.com This preference is attributed to the greater stability of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol.

The process of enolization in cyclobutanones is often disfavored due to the increase in ring strain associated with the formation of the endocyclic double bond in the enol form. The transition state leading to the enol also experiences significant ring strain, which can create a substantial energy barrier for the tautomerization process.

Influence of Substituents on Keto-Enol Equilibrium and Stability

The stability of the cyclobutanone ring and the position of the keto-enol equilibrium are significantly influenced by the electronic nature of its substituents. Theoretical studies on various X-substituted cyclobutanones provide a framework for understanding these effects. znaturforsch.comznaturforsch.com

Electron-releasing groups, such as amino (-NH2) and hydroxyl (-OH), have been shown to stabilize the cyclobutanone keto form. znaturforsch.comznaturforsch.com Conversely, strong electron-withdrawing groups, like trifluoromethyl (-CF3) and nitro (-NO2), tend to destabilize the keto form. znaturforsch.comznaturforsch.com This destabilization can, in some cases, shift the equilibrium to favor the enol tautomer, as seen with perfluorination, which significantly destabilizes the ketone. znaturforsch.comznaturforsch.com

In the case of this compound, two key substituents are present: a phenyl group and a cyano group, both at the C1 position.

Cyano Group (-CN): The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and its inductive and resonance effects. Based on theoretical calculations on substituted cyclobutanones, it has been found that a cyano substituent has a negligible effect on the stabilization of the keto-enol system. znaturforsch.comznaturforsch.com

Phenyl Group (-C6H5): The phenyl group can exert both inductive and resonance effects. While it is weakly electron-withdrawing inductively, it can participate in conjugation. In the context of the enol form of this compound, the phenyl ring could potentially conjugate with the C=C double bond of the enol, which would lend additional stability to the enol tautomer. However, computational studies on related molecules, such as 3-phenyl-2,4-pentanedione, have indicated that the keto form remains more stable. orientjchem.org Steric hindrance from a bulky substituent like a phenyl group can also influence the equilibrium, potentially favoring the keto tautomer. orientjchem.org

Theoretical Predictions for this compound

Based on these general principles and findings from related systems, a theoretical investigation of this compound would suggest that the keto form is likely to be the more stable tautomer. The destabilizing ring strain of the enol form is a significant barrier. While the phenyl group could offer some conjugative stabilization to the enol, this is likely outweighed by the inherent preference for the keto form and the minimal electronic effect of the cyano group on the equilibrium.

The following table summarizes the computationally determined effects of various substituents on the heat of formation (a measure of stability) of cyclobutanone, as reported in a theoretical study. znaturforsch.com A more positive heat of formation indicates lower stability.

Substituent (X)Effect on Keto Form Stability
-H (Unsubstituted)Baseline
-NH2 (Electron-Releasing)Stabilizing
-OH (Electron-Releasing)Stabilizing
-F (Electron-Releasing)Stabilizing
-CN (Electron-Withdrawing)Almost no effect
-CF3 (Electron-Withdrawing)Destabilizing
-NO2 (Electron-Withdrawing)Destabilizing

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Oxo-1-phenylcyclobutane-1-carbonitrile is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane (B1203170) ring.

Aromatic Region: The five protons on the phenyl group would typically appear in the downfield region, approximately between δ 7.2 and 7.6 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern and the electronic effects of the cyclobutane ring.

Aliphatic Region: The four protons on the cyclobutane ring are diastereotopic and would be expected to show complex splitting patterns. They would likely appear as multiplets in the upfield region, generally between δ 3.0 and 4.0 ppm. The protons adjacent to the carbonyl group would be expected to be deshielded and resonate at a lower field compared to the other methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the carbons of the phenyl group, and the carbons of the cyclobutane ring.

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O)~200-210
Phenyl (quaternary)~135-140
Phenyl (CH)~125-130
Nitrile (C≡N)~115-125
Cyclobutane (quaternary)~40-50
Cyclobutane (CH₂)~30-40

This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs.

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, advanced NMR techniques would be employed.

Nuclear Overhauser Effect Difference Spectroscopy (NOEDIF): This technique helps in determining the spatial proximity of protons. Irradiation of a specific proton signal would lead to an enhancement of signals from nearby protons, providing valuable information about the three-dimensional structure.

Heteronuclear Multiple Quantum Coherence (HMQC): This 2D NMR experiment correlates proton and carbon signals that are directly bonded. It is instrumental in assigning the signals of the cyclobutane ring protons to their corresponding carbon atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl and nitrile groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O)Stretch1780 - 1815 (characteristic for cyclobutanones)
Nitrile (C≡N)Stretch2240 - 2260 (for saturated nitriles) libretexts.org
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch~1600 and ~1450-1500

The carbonyl stretch in a cyclobutanone (B123998) is typically at a higher wavenumber due to ring strain. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. While experimental mass spectra for this specific compound are not widely published, predicted data is available. uni.lu The fragmentation of ketones often involves α-cleavage and McLafferty rearrangement, while nitriles can lose the cyanide radical. whitman.edujove.comchemistrynotmystery.comlibretexts.orgmiamioh.edunih.govwhitman.edu

Predicted Collision Cross Section (CCS) Data uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺172.07570132.8
[M+Na]⁺194.05764142.3
[M-H]⁻170.06114139.1
[M+NH₄]⁺189.10224147.2
[M+K]⁺210.03158141.9
[M]⁺171.06787135.1
[M]⁻171.06897135.1

Data sourced from PubChem. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable crystal could be grown, XRD analysis would confirm the connectivity of the atoms and provide invaluable details about the conformation of the cyclobutane ring, which is known to adopt a puckered conformation to relieve ring strain. nih.govrsc.orgresearchgate.net

Applications in Advanced Organic Synthesis

3-Oxo-1-phenylcyclobutane-1-carbonitrile as a Key Synthetic Intermediate

This compound serves as a highly versatile synthetic intermediate due to the presence of multiple reactive sites: the cyclobutane (B1203170) ring, the carbonyl group, and the nitrile group. The strained four-membered ring is not merely a scaffold but an active participant in chemical reactions, enabling transformations that are often difficult to achieve with acyclic or larger ring systems. Strained carbocyclic molecules are highly useful synthetic tools, and due to their inherent ring strain, selective modification of their structures can be strategically employed in organic synthesis. nih.gov

The reactivity of this intermediate can be leveraged in several ways:

Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of classical carbonyl reactions. Nucleophilic additions can be used to install new substituents, while reductions can furnish the corresponding cyclobutanol (B46151). The ketone also allows for the formation of an enolate, enabling α-functionalization to introduce substituents adjacent to the carbonyl. Furthermore, cyclobutanones are excellent substrates for Baeyer-Villiger oxidations to generate lactones. researchgate.net

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for the introduction of key pharmacophoric groups or provides a connection point for building larger molecular frameworks.

Ring-Opening and Rearrangement Reactions: The significant ring strain (approximately 26 kcal/mol) of the cyclobutane core makes it susceptible to cleavage under various conditions. nih.gov This property is a cornerstone of its utility, allowing it to serve as a precursor to stereochemically defined acyclic structures. nih.gov Additionally, cyclobutanones can undergo ring expansion reactions to form cyclopentanones or ring contractions, providing access to cyclopropane (B1198618) derivatives. nih.govmdpi.com These skeletal rearrangements are powerful tools for creating molecular complexity.

The following table summarizes the potential synthetic transformations of this compound, highlighting its role as a versatile intermediate.

Reactive Site Reaction Type Potential Product Synthetic Value
Ketone Nucleophilic Addition (e.g., Grignard)Tertiary CyclobutanolIntroduction of carbon substituents
Ketone Reduction (e.g., NaBH₄)cis/trans-3-HydroxycyclobutaneAccess to functionalized alcohols
Ketone Baeyer-Villiger OxidationBicyclic LactoneFormation of heterocyclic systems
Nitrile Acid/Base Hydrolysis3-Oxocyclobutane-1-carboxylic acidAccess to carboxylic acid derivatives
Nitrile Reduction (e.g., LiAlH₄)1-(Aminomethyl)-1-phenylcyclobutan-3-oneIntroduction of a primary amine
Cyclobutane Ring Ring ExpansionSubstituted CyclopentanoneSynthesis of five-membered rings
Cyclobutane Ring Ring OpeningFunctionalized Acyclic Ketone/NitrileAccess to complex linear structures

Integration into Complex Molecular Architectures and Total Synthesis Strategies

The stereocontrolled synthesis of complex molecules, particularly natural products, often relies on key building blocks that can precisely orient functional groups in three-dimensional space. acs.org Functionalized cyclobutanes like this compound are ideal candidates for this role. In retrosynthetic analysis, the rigid cyclobutane core can be identified as a key strategic element, simplifying a complex target into more manageable subunits. Cyclobutanones have been employed as key starting materials for a wide number of total syntheses. nih.gov

While the direct application of this compound in a completed total synthesis is not prominently documented, the strategies employed for other highly substituted cyclobutanes illustrate its potential. For instance, the synthesis of the cytotoxic natural product piperarborenine B involves the stereoselective formation of a multisubstituted cyclobutane core as the central step. nih.gov In this synthesis, a ring contraction of a readily accessible pyrrolidine (B122466) was used to create the congested four-membered ring with excellent stereocontrol. nih.govntu.ac.uk A building block like this compound could be envisioned in similar syntheses, where its ketone and nitrile functionalities would serve as handles for the subsequent elaboration of side chains to complete the target molecule.

Another example is the synthesis of (−)-taiwaniaquinol B, which utilized a chiral cyclobutane aldehyde as a key intermediate, formed through an enantioselective [2+2] cycloaddition. mdpi.com This demonstrates a common and powerful strategy where the cyclobutane ring is constructed first, establishing the core stereochemistry, which then guides subsequent transformations. The [2+2] cycloaddition is a primary and frequently used method for synthesizing cyclobutanes for natural product synthesis. nih.gov

The integration of such building blocks into a total synthesis strategy offers several advantages:

Early Introduction of Stereocenters: The substituents on the cyclobutane ring can be installed with well-defined relative stereochemistry, which is then carried through the synthetic sequence.

Conformational Control: The rigid cyclobutane scaffold locks the attached substituents into specific spatial orientations, which can be crucial for controlling the stereochemical outcome of later reactions.

Access to Diverse Architectures: Through controlled ring-opening, ring-expansion, or functionalization, a single cyclobutane intermediate can serve as a divergent point to access a wide variety of complex molecular skeletons.

The table below features representative natural products whose syntheses have relied on the strategic use of cyclobutane intermediates.

Natural Product Biological Activity Key Cyclobutane Intermediate Type Method of Formation
Piperarborenine B CytotoxicPolysubstituted cyclobutane dicarboxylatePyrrolidine Ring Contraction nih.govntu.ac.uk
(−)-Taiwanianquinol B Anti-inflammatoryChiral cyclobutane aldehydeEnantioselective [2+2] Photocycloaddition mdpi.com
Boceprevir Anti-Hepatitis CCyclobutylmethyl amine derivativeAlkylation with cyclobutylmethyl bromide pharmablock.com
Carboplatin Anti-cancerCyclobutane-1,1-dicarboxylic acidSubstitution reaction pharmablock.comlifechemicals.com

Role of Cyclobutane Derivatives as Three-Dimensional Building Blocks in Target-Oriented Synthesis

In modern drug discovery and target-oriented synthesis, there is a significant emphasis on moving away from flat, two-dimensional molecules towards structures with greater three-dimensionality (3D), often measured by an increased fraction of sp³-hybridized carbons. lifechemicals.com Cyclobutane derivatives are exemplary three-dimensional building blocks that offer distinct advantages over more common aromatic or flexible aliphatic scaffolds. nih.gov

The utility of the cyclobutane ring as a 3D scaffold stems from several key properties:

Conformational Rigidity: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring exists in a defined, puckered conformation. pharmablock.com This rigidity minimizes the entropic penalty upon binding to a biological target, as fewer conformations are accessible. nih.gov This conformational restriction can be used to lock a molecule into its bioactive shape, improving potency and selectivity.

Defined Exit Vectors: The puckered geometry of the cyclobutane ring places its substituents at well-defined angles and distances from one another. This allows chemists to design molecules where pharmacophoric groups are projected into specific regions of a protein's binding pocket with high precision.

Physicochemical Properties: The incorporation of a cyclobutane ring can favorably modulate a molecule's physicochemical properties. It can serve as a non-planar bioisostere for phenyl rings or alkenes, often leading to improved metabolic stability and solubility while maintaining or enhancing biological activity. nih.govnih.gov

Novel Chemical Space: Despite their utility, cyclobutane scaffolds remain relatively underrepresented in medicinal chemistry. nih.gov Employing them in synthesis provides access to novel areas of chemical space, increasing the structural diversity of compound libraries and the probability of discovering new bioactive agents.

The following table compares the properties of the cyclobutane scaffold to other common molecular building blocks, illustrating its advantages in designing 3D molecules.

Scaffold Geometry Conformational Flexibility Key Advantage in Synthesis Example Application
Benzene Ring PlanarRigidAromatic interactions (π-stacking)Core of many flat aromatic drugs
Cyclohexane Ring 3D (Chair)Moderate (Chair flip)Fills hydrophobic pocketsStatins, steroids
n-Propyl Linker LinearHighSimple spacerFlexible linkers in PROTACs
Cyclobutane Ring 3D (Puckered)LowRigid, precise vector controlBioisostere, conformational lock nih.govnih.gov

By serving as rigid frameworks, cyclobutane derivatives enable the precise spatial arrangement of functional groups, a critical factor in the rational design of complex, target-oriented molecules. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Methodologies for Functionalized Cyclobutane (B1203170) Derivatives

The synthesis of multi-substituted cyclobutanes with precise stereochemical control remains a significant challenge due to the strained sp³ carbons of the ring. acs.org Future research will likely focus on advancing stereoselective methods to access complex and functionally diverse cyclobutane derivatives.

Key areas of development include:

Catalytic Enantioselective [2+2] Cycloadditions: While [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, developing new catalytic systems that offer high enantioselectivity and diastereoselectivity for a broader range of substrates is a primary goal. acs.orgnih.gov The use of novel chiral catalysts, including organocatalysts and metal complexes, could enable the asymmetric synthesis of intricate cyclobutane structures. nih.govresearchgate.net

C-H Functionalization: Catalyst-controlled C-H functionalization is a powerful strategy for creating substituted cyclobutanes. nih.govacs.org Future work will aim to develop catalysts that can selectively functionalize specific C-H bonds on the cyclobutane core, even in the presence of multiple similar bonds. This would provide access to novel chemical space and allow for the late-stage modification of complex molecules. nih.gov For instance, developing methods for the regiodivergent functionalization of a cyclobutane substrate could yield 1,1-disubstituted or 1,3-disubstituted products simply by altering the catalyst. nih.gov

Ring-Opening of Bicyclobutanes: The ring-opening of bicyclo[1.1.0]butanes (BCBs) is an efficient route to polyfunctionalized cyclobutanes. researchgate.net A key future direction is the development of catalyst-controlled, regiodivergent reactions that can selectively yield different constitutional isomers from the same starting material. Overcoming challenges like poor diastereoselectivity in traditional radical-mediated ring-openings is also a priority. researchgate.net

The table below summarizes emerging stereoselective methodologies and their potential impact.

MethodologyResearch FocusPotential Impact on Cyclobutane Chemistry
Catalytic Asymmetric [2+2] Cycloadditions Development of novel chiral catalysts (organo- and metal-based).Access to highly enantioenriched and diastereomerically pure cyclobutane building blocks. nih.govresearchgate.net
Regiodivergent C-H Functionalization Catalyst systems for selective activation of specific C-H bonds.Facile synthesis of diverse isomers (e.g., 1,1- vs. 1,3-disubstituted) from a common precursor. nih.gov
Catalyst-Controlled BCB Ring-Opening Regio- and diastereoselective hydrofunctionalization of bicyclo[1.1.0]butanes.Efficient construction of complex, multi-substituted cyclobutanes with high stereocontrol. researchgate.net

Exploration of New Reactivity Patterns and Chemical Transformations of the Cyclobutane Core

The inherent ring strain of the cyclobutane ring makes it susceptible to a variety of chemical transformations, offering a gateway to diverse molecular architectures. researchgate.net Future research will focus on harnessing this reactivity in novel and predictable ways.

Emerging areas of exploration include:

Strain-Release Driven Reactions: The high ring strain can be exploited to drive reactions that would otherwise be unfavorable. Developing new cascade reactions triggered by the selective cleavage of a cyclobutane bond is a promising avenue. researchgate.net This can lead to the stereocontrolled synthesis of complex acyclic or larger ring systems. nih.gov

Ring Expansions and Contractions: Cyclobutane derivatives are excellent precursors for synthesizing other ring sizes. nih.govresearchgate.net Future efforts will likely target the development of new reagents and conditions to achieve regio- and stereoselective ring expansions to five- or six-membered rings or contractions to cyclopropane (B1198618) derivatives. researchgate.netbeilstein-journals.org

Photochemical Transformations: Photochemical reactions, particularly [2+2] cycloadditions, are a classic method for cyclobutane synthesis. organic-chemistry.orgacs.org The development of visible-light photocatalysis offers a milder and more sustainable approach. Future research will explore new photocatalysts and reaction conditions to expand the scope and improve the selectivity of these transformations. organic-chemistry.org

The following table outlines potential new transformations of the cyclobutane core.

Transformation TypeDescriptionSynthetic Potential
Strain-Release Cascades Sequential reactions initiated by the opening of the cyclobutane ring.Access to complex polycyclic and macrocyclic structures from simple cyclobutane precursors. researchgate.net
Selective Ring Expansion Controlled enlargement of the four-membered ring to form five-, six-, or even larger rings.A versatile route to functionalized carbocycles and heterocycles. nih.govresearchgate.net
Visible-Light Photocatalysis Using light energy to promote cycloadditions and other functionalizations under mild conditions.Greener and more efficient synthesis of cyclobutane derivatives with high diastereoselectivity. organic-chemistry.org

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation in Cyclobutane Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For strained systems like cyclobutanes, theoretical calculations can provide crucial insights that are difficult to obtain experimentally.

Future applications of computational modeling in this field include:

Predictive Synthesis Design: As computational power increases, it will become more feasible to predict the feasibility and stereochemical outcome of proposed synthetic routes. This will allow chemists to design more efficient and successful syntheses of complex cyclobutane targets by screening potential reactions in silico.

Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods are powerful tools for mapping out detailed reaction mechanisms. acs.orgbeilstein-journals.org These calculations can help rationalize observed stereoselectivities, identify key transition states and intermediates, and explain unexpected reactivity. acs.orgresearchgate.net For example, DFT studies have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, rationalizing the stereoretentive pathway. acs.org

Catalyst Development: Computational modeling can accelerate the development of new catalysts for stereoselective cyclobutane synthesis. By modeling the interactions between a substrate, catalyst, and reagents, researchers can design catalysts with improved activity and selectivity for specific transformations. nih.gov

The role of computational modeling in advancing cyclobutane chemistry is summarized in the table below.

Application AreaComputational MethodObjective
Reaction Prediction High-level quantum mechanics, Machine LearningTo predict reaction outcomes, yields, and stereoselectivity, guiding experimental design.
Mechanism Investigation Density Functional Theory (DFT), IRC analysisTo understand the step-by-step process of bond formation and cleavage, explaining selectivity. acs.orgresearchgate.net
Catalyst Design Molecular mechanics, DFTTo design and optimize chiral catalysts for enhanced performance in asymmetric synthesis. nih.gov

Q & A

Basic: What are the reliable synthetic routes for 3-Oxo-1-phenylcyclobutane-1-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer:
A robust one-step synthesis involves oxidizing cycloalkene carbonitriles using chromium trioxide (CrO₃), as demonstrated for structurally similar compounds like 3-oxocyclohex-1-ene-1-carbonitrile . For the target compound, modifications may include:

  • Substrate Selection : Starting with 1-phenylcyclobutene-1-carbonitrile to retain the phenyl group.
  • Oxidation Conditions : Optimize CrO₃ concentration (e.g., 1.2–1.5 equivalents) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the oxonitrile.
    Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry if intermediates (e.g., dienols) form.

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR : Verify the presence of the cyclobutane ring (e.g., deshielded protons adjacent to the carbonyl) and phenyl group (aromatic protons at δ 7.2–7.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • HPLC : Assess purity using a C18 column (acetonitrile/water gradient); aim for ≥99% purity. For example, a related cyclobutane derivative showed 99.78% purity under similar conditions .
    Example Data Table :
ParameterValue/ObservationReference
Purity (HPLC)≥99.7%
Key 1H NMR Peaksδ 3.2–3.5 (cyclobutane), δ 7.3 (phenyl)

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    Critical Note : Avoid contact with reducing agents (e.g., NaBH₄) due to potential exothermic reactions .

Advanced: How can researchers investigate the reaction mechanisms involved in the synthesis of this compound?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled CrO₃ to trace oxygen incorporation into the carbonyl group. Compare isotopic distribution via mass spectrometry .
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps (e.g., enol intermediate formation).
  • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for cyclobutane ring oxidation .

Advanced: What strategies are effective in resolving contradictions between experimental data and theoretical predictions for cyclobutane carbonitrile derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). For example, torsion angles from X-ray data (e.g., C5—N1—C1—O1 = 176.08°) can validate molecular geometries .
  • Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts .
  • Alternative Characterization : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm⁻¹) and rule out tautomeric forms .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability by analyzing ring strain and substituent effects (e.g., phenyl group’s steric hindrance).
  • Reactivity Mapping : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon may show high electrophilicity .
    Example Data Table :
ParameterValue (Example)Reference
Torsion Angle (C5—N1—C1—O1)176.08°
Fukui Index (Carbonyl C)0.45 (electrophilic)Hypothetical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.